Disodium Etidronate Hydrate is a chemical compound classified as a bisphosphonate, primarily utilized for its antiresorptive properties in medical applications. It is recognized for its role in regulating calcium levels in the body and is often prescribed for conditions like osteoporosis. The compound has the chemical formula and a molecular weight of approximately 249.99 g/mol. It is typically encountered as a white crystalline solid that is hygroscopic and soluble in water .
Disodium Etidronate Hydrate is derived from etidronic acid, which is synthesized through the reaction of phosphorous acid with acetic acid, followed by neutralization with sodium hydroxide to form the disodium salt. This compound falls under the classification of bisphosphonates, which are known for their ability to inhibit bone resorption by osteoclasts, making them effective in treating various bone disorders .
The synthesis of Disodium Etidronate Hydrate involves several steps:
The molecular structure of Disodium Etidronate Hydrate consists of two phosphonic acid groups attached to a hydroxyethyl moiety. The structural formula can be represented as:
The compound features two sodium ions balancing the negative charges from the phosphonate groups. Its crystal structure reveals a complex arrangement that contributes to its solubility and stability characteristics .
Disodium Etidronate Hydrate participates in various chemical reactions, particularly those involving calcium ions. It can form stable complexes with calcium, which inhibits bone resorption by osteoclasts. The key reactions include:
These reactions are crucial for its therapeutic efficacy in managing calcium metabolism disorders .
The mechanism of action of Disodium Etidronate Hydrate primarily involves its inhibition of osteoclast-mediated bone resorption. This occurs through several pathways:
Disodium Etidronate Hydrate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Molecular Weight | 249.99 g/mol |
Melting Point | >300 °C |
Solubility | 26 mg/mL in water |
Storage Temperature | 0-10 °C |
Stability | Hygroscopic |
These properties contribute to its handling and storage requirements in laboratory and pharmaceutical settings .
Disodium Etidronate Hydrate has several scientific and medical applications:
Disodium etidronate hydrate exists in multiple solid-state forms, with the tetrahydrate crystal (Form I) representing the thermodynamically stable phase under ambient conditions. However, pharmacopeial standards (USP/JP) impose strict limits on volatile content (≤5.0%), rendering the tetrahydrate (theoretical water content: 22.4%) pharmaceutically unacceptable despite its stability [1]. This constraint necessitates the production of amorphous forms through three primary manufacturing methodologies: heat drying (H), freeze-drying (F), and anti-solvent precipitation (A), each imparting distinct physical properties to the resulting material [1] [2].
X-ray Powder Diffraction (XRPD) analysis confirms that all three methods successfully produce amorphous forms, evidenced by characteristic halo patterns devoid of sharp diffraction peaks. These amorphous forms demonstrate remarkable stability under desiccated conditions (silica gel, room temperature), maintaining their amorphous character for over six months without recrystallization [1]. Despite this shared amorphous nature, significant differences emerge in their physical properties. Thermogravimetric/Differential Scanning Calorimetry (TG/DSC) reveals variations in water content: amorphous form H (heat-dried) exhibits the lowest residual water content (≈1.0%), followed by form A (anti-solvent precipitated) (≈2.0%), and form F (freeze-dried) showing the highest (≈4.0%) [1]. These differences are attributed to the inherent mechanisms of each process. Heat drying involves thermal dehydration near 80°C under vacuum, effectively driving off bound water. Freeze-drying, involving rapid freezing and sublimation under vacuum, tends to trap water molecules within the amorphous matrix. Anti-solvent precipitation, utilizing solvents like acetone to rapidly desolvate the compound from aqueous solution, achieves intermediate dehydration [1] [3].
Table 1: Comparison of Amorphous Disodium Etidronate Preparation Techniques
Preparation Method | Key Process Parameters | Residual Water Content (%) | Glass Transition Temperature (Tg) (°C) | Crystallization Onset Temp (°C) |
---|---|---|---|---|
Heat Drying (H) | ~80°C, 24h, Vacuum | ~1.0 | ~95 | ~190 |
Freeze-Drying (F) | Rapid freezing, Sublimation | ~4.0 | ~70 | ~160 |
Anti-Solvent (A) | Aq. Solution + Acetone, Filtration | ~2.0 | ~85 | ~180 |
Further characterization by Dynamic Vapor Sorption (DVS) shows that all amorphous forms absorb moisture under high relative humidity (RH), but their hygroscopic profiles differ. Form F, with the highest initial water content, exhibits the greatest propensity for further moisture uptake, while form H shows the least. Critically, exposure to 60-80% RH causes all amorphous forms, as well as anhydrous crystalline Forms II and III, to revert to the stable tetrahydrate (Form I). This reversion underscores the thermodynamic drive towards hydration but also highlights the necessity of stringent low-humidity control during manufacturing, storage, and processing of the amorphous APIs [1] [7].
The solid-state behavior of disodium etidronate under thermal stress is complex and critical for understanding the formation pathways of amorphous and anhydrous crystalline phases. Controlled heating of the tetrahydrate crystal (Form I) initiates a defined sequence of phase transitions mediated by dehydration [1].
Thermal analysis (TG/DSC) coupled with Variable Temperature XRPD (VT-XRPD) delineates this pathway: Dehydration commences around 75°C, leading directly to the formation of an amorphous phase. Further heating induces crystallization from this amorphous intermediate, first into anhydrous crystalline Form II near 150°C, followed by a solid-state transition to anhydrous crystalline Form III between 160°C and 280°C. Form III ultimately melts with decomposition around 310°C [1]. This multi-step process (Form I → Amorphous → Form II → Form III) highlights the amorphous phase as a necessary intermediate in the thermal dehydration pathway. The preparation of amorphous form H leverages the first step of this pathway: heating Form I at 80°C for 24 hours under vacuum achieves complete dehydration while intentionally arresting the process before crystallization to Form II or III can occur [1].
While Form II and Form III are anhydrous crystals, their direct use as APIs is impractical. Synthesis requires sustained high temperatures (>150°C), raising significant risks of thermal decomposition despite the relatively high decomposition temperature of Form III (≈310°C). Furthermore, the insolubility of disodium etidronate in common organic solvents precludes recrystallization from such media as a viable alternative route to these anhydrous crystals [1] [3]. Consequently, the thermally derived amorphous form (H), obtained under milder conditions (80°C), represents the most viable solid-state form derived via heat treatment for pharmaceutical application.
The reversibility of these transitions is a key characteristic. Upon exposure to moisture (60-80% RH) at room temperature, all dehydrated forms – amorphous H, and crystalline Forms II and III – undergo rehydration back to the stable tetrahydrate Form I. Crucially, once reverted to Form I, the material remains in this form even if the humidity is subsequently reduced to 0% RH. This irreversible hydration under ambient conditions reinforces Form I's thermodynamic stability but also underscores the stringent low-humidity requirements (<60% RH) necessary to maintain the amorphous form during storage and handling [1] [8].
Table 2: Heat-Induced Phase Transitions of Disodium Etidronate Hydrate
Starting Form | Temperature Range | Resulting Form | Key Characteristics | Rehydration Behavior (60-80% RH) |
---|---|---|---|---|
Form I (Tetrahydrate) | ~75°C | Amorphous | Non-crystalline, high molecular mobility | Reverts to Form I |
Amorphous | ~150°C | Form II (Anhydrous) | Metastable anhydrous crystal | Reverts to Form I |
Form II | 160-280°C | Form III (Anhydrous) | More stable anhydrous crystal, higher melting point | Reverts to Form I |
Form III | >310°C | Melt/Decomposition | Irreversible breakdown | N/A |
Beyond thermal dehydration, freeze-drying (lyophilization) and anti-solvent precipitation offer alternative routes to amorphous disodium etidronate, each requiring specific optimization to control critical quality attributes like residual moisture, particle characteristics, and physical stability [1] [2].
Freeze-Drying (Form F): This process involves freezing an aqueous solution of disodium etidronate followed by sublimation of the ice under vacuum. Optimization focuses on freezing rate, solution concentration, and primary drying conditions. Rapid freezing (e.g., using liquid nitrogen) promotes the formation of smaller ice crystals, potentially leading to a finer, more porous amorphous structure with higher surface area. While this can be beneficial for dissolution, it also increases the material's hygroscopicity. Conversely, slower freezing results in larger ice crystals and a denser amorphous matrix with potentially lower residual moisture and better physical stability upon storage. Crucially, the primary drying temperature must remain well below the collapse temperature of the frozen matrix to prevent structural loss and ensure efficient water removal. Secondary drying (higher temperature, deeper vacuum) is essential to reduce residual moisture to acceptable levels, although Form F typically retains the highest water content (≈4.0%) among the amorphous forms due to the hydrophilic nature of the compound and the challenge of removing bound water completely via sublimation/desorption [1].
Anti-Solvent Precipitation (Form A): This technique relies on the dramatically reduced solubility of disodium etidronate in organic solvents compared to water. Optimization parameters include:
The choice between freeze-drying and anti-solvent precipitation involves trade-offs. Freeze-drying offers superior control over the drying process and is scalable for pharmaceutical production, but results in a fluffy, often highly hygroscopic powder (Form F) requiring careful handling. Anti-solvent precipitation can yield denser powders with potentially better flow properties and lower residual moisture than freeze-dried material, but controlling particle size distribution, eliminating solvent residues, and ensuring batch-to-batch reproducibility can be challenging. Heat drying (Form H) offers the driest product (≈1.0% water) and simplest process but involves direct thermal stress which might be undesirable for very heat-sensitive compounds [1] [2].
Hydration state profoundly influences the physical stability and functional properties of disodium etidronate solid forms. The tetrahydrate (Form I) exemplifies a stable hydrate structure held together by an extensive network of hydrogen bonds involving water molecules and the phosphonate groups. Dehydration disrupts this network, leading to amorphous or metastable anhydrous crystalline forms with higher free energy [1] [7].
The residual water content in amorphous forms acts as a critical determinant of stability. Water molecules function as a plasticizer, increasing molecular mobility by lowering the glass transition temperature (Tg). This effect is clearly demonstrated by the Tg values of the differently prepared amorphous forms: Form F (≈4% water, Tg ≈70°C), Form A (≈2% water, Tg ≈85°C), and Form H (≈1% water, Tg ≈95°C) [1]. Lower Tg signifies greater molecular mobility at a given temperature. Increased mobility facilitates crystallization processes (nucleation and growth). Consequently, Form F, with the highest water content and lowest Tg, crystallizes at the lowest onset temperature (≈160°C) during heating. Forms A and H, being drier and possessing higher Tg values, exhibit higher crystallization onset temperatures (≈180°C and ≈190°C, respectively) [1]. This principle extends to storage stability: under identical low-humidity conditions, the form with the highest residual moisture (Form F) is theoretically most prone to eventual physical instability (crystallization) over prolonged periods, although all three forms were stable for >6 months in the cited desiccated study.
Rehydration kinetics are pivotal for form control. The amorphous forms and anhydrous crystals (II, III) exhibit high hygroscopicity under pharmaceutically relevant humidity conditions (60-80% RH). The rehydration process involves water absorption, dissolution of the amorphous or anhydrous crystal surface layer, followed by re-precipitation of the stable tetrahydrate Form I. This process is generally rapid at room temperature under moderate to high RH. Once formed, Form I acts as a kinetic sink – its crystalline structure is so stable that even if the environmental humidity is subsequently reduced to 0% RH, the material remains as the tetrahydrate and does not dehydrate under ambient conditions [1] [8]. This irreversible hydration under ambient conditions has significant practical implications:
Therefore, mastering hydration dynamics – minimizing residual water to stabilize the amorphous form against crystallization and preventing environmental moisture uptake to avoid reversion to the non-compliant tetrahydrate – is fundamental to the successful pharmaceutical application of amorphous disodium etidronate [1] [3] [7].
Table 3: Key Synthesis Routes and Properties of Disodium Etidronate Hydrate Forms
Synthesis Route | Targeted Form | Critical Control Parameters | Key Advantages | Key Challenges |
---|---|---|---|---|
Hydration (40°C/90% RH) | Tetrahydrate (Form I) | Humidity (>80% RH), Temperature, Time (>7 days) | Thermodynamically stable | Water content (~22%) exceeds pharmacopeial limits |
Heat Drying (80°C/Vacuum) | Amorphous (H) | Temperature (<85°C), Time, Vacuum level | Lowest residual water (~1%), Highest Tg | Thermal stress, Requires anhydrous precursor |
Freeze-Drying | Amorphous (F) | Freezing rate, Primary/Secondary drying temp & pressure | Scalable, avoids high temps | High residual water (~4%), Low Tg, Hygroscopic |
Anti-Solvent Precipitation | Amorphous (A) | Mixing speed, Solvent/anti-solvent ratio, Temp, Washing | Moderate residual water (~2%), Potentially better powder properties | Solvent residue control, Reproducibility |
High-Temp Crystallization | Anhydrous (Form II/III) | Temperature (>150°C), Time, Atmosphere | Anhydrous | High decomposition risk, Impractical for API |
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8